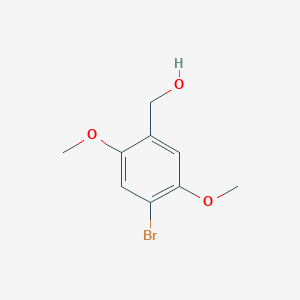

(4-Bromo-2,5-dimethoxyphenyl)methanol

Beschreibung

Contextual Significance within Contemporary Organic Synthesis

In modern organic synthesis, (4-Bromo-2,5-dimethoxyphenyl)methanol serves as a crucial intermediate. lookchem.com Its significance stems from the strategic placement of its functional groups, which act as handles for further chemical modification. The compound is particularly valued in the construction of complex molecular frameworks.

Key Synthetic Applications:

Building Block for Complex Molecules: The molecule's bromine and methoxy (B1213986) groups enable a variety of substitution reactions, making it a foundational component for creating intricate organic compounds. lookchem.com

Pharmaceutical Intermediate: Its structural features are found in various bioactive compounds, making it a valuable precursor in the synthesis of potential new drugs and medications. lookchem.com The core structure is related to that of 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a known psychoactive substance, and its metabolites, highlighting the relevance of this chemical scaffold in medicinal chemistry. nih.govnih.gov

Versatile Reagent: The compound can undergo several types of reactions. The hydroxyl group can be oxidized to form the corresponding aldehyde (4-bromo-2,5-dimethoxybenzaldehyde) or a carboxylic acid. The bromine atom on the aromatic ring can be replaced through various nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Retrospective on Related Aromatic Methanol (B129727) Derivatives in Chemical Literature

The utility of this compound can be understood in the broader context of aromatic methanol derivatives, which have a long history in chemical literature as important synthetic intermediates. These compounds, characterized by a hydroxyl-bearing methyl group attached to an aromatic ring, are precursors in numerous synthetic pathways.

The position of substituents on the benzene (B151609) ring dramatically influences the reactivity and application of the derivative. For instance, isomers like (2-Bromo-4,5-dimethoxyphenyl)methanol, also known as 6-Bromoveratryl alcohol, serve as intermediates in different synthetic routes, such as in the preparation of Pinaverium Bromide impurities. nih.govpharmaffiliates.comsigmaaldrich.com The study of such isomers helps chemists understand how the placement of functional groups affects reaction outcomes.

The broader class of dimethoxybenzyl alcohols, such as 2,4-Dimethoxybenzyl alcohol, are also widely used. sigmaaldrich.com They can react to form larger structures like calix echemi.comresorcinarene octamethyl ether, demonstrating the role of these simple aromatic alcohols in constructing complex macromolecular architectures. sigmaaldrich.com The conversion of methanol to aromatic compounds (MTA) is a significant area of industrial and academic research, aiming to produce valuable aromatic commodities from non-petroleum sources. acs.orgbohrium.comethz.ch While this process is broader in scope, it underscores the fundamental importance of methanol and its aromatic derivatives in chemical production.

The table below compares this compound with some of its related derivatives.

| Compound Name | CAS Number | Molecular Formula | Key Differences/Applications |

| This compound | 87050-61-1 | C9H11BrO3 | Precursor in pharmaceutical and complex molecule synthesis. lookchem.com |

| (2-Bromo-4,5-dimethoxyphenyl)methanol | 54370-00-2 | C9H11BrO3 | Isomeric compound used as an intermediate for specific targets like Pinaverium Bromide impurities. pharmaffiliates.com |

| 4-Bromo-2,5-dimethoxybenzaldehyde (B105343) | 31558-41-5 | C9H9BrO3 | Oxidation product, used as a pharmaceutical intermediate. thermofisher.com |

| 2,4-Dimethoxybenzyl alcohol | 7314-44-5 | C9H12O3 | Non-brominated analogue, used in the synthesis of macrocycles. sigmaaldrich.com |

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | 66142-81-2 | C10H14BrNO2 | A related phenethylamine (B48288), not a methanol derivative, but shares the core substituted phenyl ring. nih.gov |

This retrospective view illustrates that while this compound is a specific tool for certain synthetic challenges, it belongs to a well-established and versatile class of aromatic compounds that are fundamental to the progress of organic chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromo-2,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDDSLYEUYOKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CO)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588104 | |

| Record name | (4-Bromo-2,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87050-61-1 | |

| Record name | (4-Bromo-2,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,5 Dimethoxyphenyl Methanol and Its Key Intermediates

Strategies for Regioselective Aromatic Bromination

The introduction of a bromine atom at a specific position on an aromatic ring is governed by the electronic effects of the substituents already present. In the synthesis of the key intermediate, 4-Bromo-2,5-dimethoxybenzaldehyde (B105343), the starting material is typically 2,5-dimethoxybenzaldehyde. The two methoxy (B1213986) groups (-OCH₃) are strong activating, ortho, para-directing groups, while the aldehyde group (-CHO) is a deactivating, meta-directing group. The interplay of these effects dictates the position of electrophilic aromatic substitution. adichemistry.com

The primary method for synthesizing 4-Bromo-2,5-dimethoxybenzaldehyde involves the direct electrophilic bromination of 2,5-dimethoxybenzaldehyde. scirp.org The directing effects of the substituents play a crucial role in the outcome of this reaction. The methoxy group at C-2 strongly activates the para position (C-5, which is already substituted) and the ortho position (C-3). The methoxy group at C-5 activates its ortho positions (C-4 and C-6). The aldehyde group at C-1 directs incoming electrophiles to the meta positions (C-3 and C-5).

When these influences are combined, the positions most activated for electrophilic attack are C-4 and C-6. The attack at the C-4 position is strongly favored as it is para to one activating methoxy group and ortho to the other. This leads to the formation of 4-Bromo-2,5-dimethoxybenzaldehyde as the major product. scirp.orgcommonorganicchemistry.com Early literature incorrectly reported the 6-bromo isomer as the main product by analogy to nitration reactions; however, subsequent studies have definitively identified the 4-bromo isomer as the predominant outcome. commonorganicchemistry.com

The reaction typically yields a mixture of isomers. The most significant byproduct is the 6-Bromo-2,5-dimethoxybenzaldehyde, formed by electrophilic attack at the C-6 position. mdma.ch Studies have shown that the bromination of 2,5-dimethoxybenzaldehyde in acetic acid can result in a product mixture with a ratio of approximately 4:1 of the 4-bromo to the 6-bromo isomer. scirp.orgnih.gov

The most common technique is the direct treatment of 2,5-dimethoxybenzaldehyde with a brominating agent in a suitable solvent. youtube.com A typical laboratory procedure involves dissolving 2,5-dimethoxybenzaldehyde in glacial acetic acid and adding a solution of bromine, also in glacial acetic acid, often at reduced temperatures (e.g., 0 °C) to control the reaction's selectivity and rate. mdma.chyoutube.com After a reaction period, the product is often precipitated by pouring the mixture into ice water. chemistrysteps.com

An alternative approach involves formylation of a pre-brominated precursor, such as 1-Bromo-2,5-dimethoxybenzene. This compound can be formylated to introduce the aldehyde group, yielding the desired intermediate. For instance, formylation using hydrogen cyanide and aluminum chloride has been used to prepare 4-Bromo-2,5-dimethoxybenzaldehyde and confirm its structure.

The choice of brominating agent and the reaction conditions significantly influence the yield and isomeric purity of the product.

Bromine (Br₂): The most widely used reagent is elemental bromine, typically dissolved in glacial acetic acid (GAA). youtube.comchemistrysteps.com This method is effective and leads to the 4-bromo isomer as the major product. commonorganicchemistry.com Variations include using bromine in a mixture of sulfuric and acetic acids or in chloroform. commonorganicchemistry.com

N-Bromosuccinimide (NBS): NBS is another brominating agent that can be used for aromatic bromination, often employed for its milder nature and safer handling compared to liquid bromine.

Lewis Acid Catalysts: The use of a Lewis acid catalyst, such as anhydrous stannous chloride (SnCl₄), with bromine in a solvent like methylene (B1212753) chloride has also been reported to yield 4-Bromo-2,5-dimethoxybenzaldehyde. mdma.ch

The reaction temperature is a key parameter for controlling selectivity. Many procedures initiate the reaction at 0 °C or in a cold solution before allowing it to proceed at room temperature. scirp.orgmdma.ch The reaction time can vary from one hour to several days. youtube.comyoutube.com Following the reaction, purification is typically achieved through recrystallization from solvents like ethanol (B145695) or acetonitrile, or by column chromatography to separate the desired 4-bromo isomer from byproducts. mdma.chyoutube.comchemistrysteps.com

Table 1: Comparison of Bromination Conditions for 2,5-dimethoxybenzaldehyde

| Brominating Agent | Solvent | Catalyst | Temperature | Typical Yield (4-bromo isomer) | Reference |

|---|---|---|---|---|---|

| Bromine (Br₂) | Glacial Acetic Acid | None | 0 °C to Room Temp. | ~87% | mdma.ch |

| Bromine (Br₂) | Glacial Acetic Acid | None | Room Temperature | ~60% | chemistrysteps.com |

| Bromine (Br₂) | Methylene Chloride | SnCl₄ | - | Not specified | mdma.ch |

| Bromine (Br₂) | Glacial Acetic Acid | None | 0 °C to Room Temp. | 56% | youtube.com |

Reductive Transformations to the Methanol (B129727) Moiety

Once the key intermediate 4-Bromo-2,5-dimethoxybenzaldehyde is obtained and purified, the final step is the reduction of the aldehyde functional group to a primary alcohol, yielding (4-Bromo-2,5-dimethoxyphenyl)methanol.

The reduction of an aromatic aldehyde to a benzyl (B1604629) alcohol is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents.

Sodium Borohydride (NaBH₄): This is the most common and convenient reagent for this purpose. Sodium borohydride is a mild and selective reducing agent that readily converts aldehydes and ketones to their corresponding alcohols. adichemistry.com It is advantageous because it does not typically affect other functional groups present in the molecule, such as the aromatic ring, the bromo substituent, or the ether linkages of the methoxy groups. The reaction is typically carried out in a protic solvent like methanol, ethanol, or a mixture containing water. chemistrysteps.com The procedure is generally straightforward, involving stirring the aldehyde with NaBH₄ at room temperature or below, followed by an aqueous workup to yield the alcohol. commonorganicchemistry.comchemistrysteps.com

Lithium Aluminum Hydride (LiAlH₄): While a much more powerful reducing agent, LiAlH₄ can also be used. However, its high reactivity requires anhydrous conditions and careful handling. Given the simplicity and selectivity of NaBH₄, it is generally the preferred reagent for this specific transformation.

Catalytic Hydrogenation: This method involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel). While effective for reducing aldehydes, this method can sometimes lead to dehalogenation (loss of the bromine atom) under certain conditions, a side reaction known as hydrogenolysis.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild, selective for aldehydes/ketones, easy to handle. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF (anhydrous) | Very powerful, less selective, requires strict anhydrous conditions. |

| Hydrogen Gas (H₂) with Catalyst | Ethanol, Ethyl Acetate (B1210297) | Effective, but can cause dehalogenation (hydrogenolysis). |

An alternative synthetic pathway involves the creation of a β-nitroethene intermediate through a Henry reaction (also known as a nitroaldol reaction). This C-C bond-forming reaction occurs between the aldehyde (4-Bromo-2,5-dimethoxybenzaldehyde) and a nitroalkane, such as nitroethane, in the presence of a base. mdma.ch The initial product is a β-nitroalcohol, which can often dehydrate to form a β-nitrostyrene derivative, such as 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene.

The subsequent reduction of these intermediates typically targets the nitro group and the carbon-carbon double bond. It is important to note that this pathway does not lead to the parent compound this compound, but rather to phenylethanol derivatives.

Reduction to a Nitroalkane: The double bond of the β-nitrostyrene can be selectively reduced without affecting the nitro group. Sodium borohydride (NaBH₄) has been employed for this transformation, converting the nitrostyrene into the corresponding phenylnitroalkane. nih.gov

Reduction to a Phenethylamine (B48288): More commonly, both the nitro group and the double bond (if present) are reduced to form a phenethylamine. This is a powerful and frequently used method for synthesizing substituted amines. A common reagent for this complete reduction is lithium aluminum hydride (LiAlH₄). mdpi.com Other methods include using zinc and formic acid or sodium borohydride in combination with a catalyst like copper(II) chloride. nih.govmdma.ch This transformation yields 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine or its derivatives, not the benzyl alcohol.

Comparative Analysis of Reducing Agents (e.g., LiAlH₄, NaBH₄, Zn/Formic Acid, Pd/C)

The reduction of 4-bromo-2,5-dimethoxybenzaldehyde to this compound requires a reducing agent that chemoselectively reduces the aldehyde group without affecting the aryl bromide or the methoxy groups. The choice of reductant is critical for achieving a high yield and purity of the desired product.

Sodium Borohydride (NaBH₄): In contrast, sodium borohydride is a milder and more selective reducing agent. sciencemadness.org It is highly effective for the reduction of aldehydes and ketones and is generally unreactive towards aryl halides under standard conditions. sciencemadness.orgrsc.org This chemoselectivity makes NaBH₄ a preferred reagent for the synthesis of this compound. The reaction is typically carried out in protic solvents like methanol or ethanol at room temperature, offering operational simplicity. ambeed.com

Zinc/Formic Acid (Zn/HCOOH): This system facilitates a catalytic transfer hydrogenation. Formic acid serves as the hydrogen donor, which decomposes in the presence of a metal catalyst, like zinc, to provide hydrogen in situ. This method can be effective for the reduction of aldehydes. One documented, albeit anecdotal, procedure for a related reduction describes the reaction as vigorous, necessitating careful control of the addition of formic acid and external cooling. mdma.ch The use of zinc dust in the presence of formic acid presents a potentially cost-effective and scalable option.

Palladium on Carbon (Pd/C): Catalytic hydrogenation using palladium on carbon with molecular hydrogen (H₂) is a common method for the reduction of various functional groups. masterorganicchemistry.com However, standard Pd/C catalysis can also lead to hydrodebromination of aryl bromides, which is a significant side reaction. researchgate.net To mitigate this, modified conditions or the use of catalyst poisons, such as diphenylsulfide, can be employed to enhance the chemoselectivity for the aldehyde reduction over the dehalogenation. researchgate.net Transfer hydrogenation using Pd/C with formic acid as the hydrogen source is another alternative that can offer improved selectivity in some cases.

Interactive Data Table: Comparison of Reducing Agents

| Reducing Agent | Relative Reactivity | Chemoselectivity (vs. Aryl Bromide) | Typical Solvents | Key Considerations |

| LiAlH₄ | Very High | Low | Anhydrous ethers (e.g., THF, diethyl ether) | Requires strict anhydrous conditions; risk of dehalogenation. |

| NaBH₄ | Moderate | High | Protic solvents (e.g., methanol, ethanol) | Safer and easier to handle than LiAlH₄; excellent chemoselectivity. sciencemadness.orgrsc.org |

| Zn/Formic Acid | Moderate | Moderate to High | Alcohols (e.g., methanol) | Vigorous reaction may require cooling; cost-effective. mdma.ch |

| Pd/C with H₂ | High | Low to Moderate | Alcohols, ethyl acetate | Risk of hydrodebromination; selectivity can be improved with catalyst poisons. researchgate.net |

Multi-step Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a multi-step sequence, starting from more readily available precursors. The key is the synthesis of the intermediate 4-bromo-2,5-dimethoxybenzaldehyde, which is then reduced.

Pathway 1: Starting from 2,5-Dimethoxybenzaldehyde

A common and direct route begins with the commercially available 2,5-dimethoxybenzaldehyde. mdma.chdesigner-drug.com

Bromination: The electrophilic aromatic substitution of 2,5-dimethoxybenzaldehyde with bromine in a suitable solvent, such as acetic acid, yields 4-bromo-2,5-dimethoxybenzaldehyde. designer-drug.com This reaction takes advantage of the activating and ortho-, para-directing effects of the two methoxy groups. The 4-position is sterically less hindered than the 6-position, leading to the desired isomer as the major product. designer-drug.com

Reduction: The resulting 4-bromo-2,5-dimethoxybenzaldehyde is then reduced to this compound using a chemoselective reducing agent like sodium borohydride.

Pathway 2: Starting from 1,4-Dimethoxybenzene

An alternative pathway commences with 1,4-dimethoxybenzene, which can be synthesized from the methylation of hydroquinone. sciencemadness.org

Bromination: 1,4-dimethoxybenzene is first brominated to produce 2-bromo-1,4-dimethoxybenzene.

Formylation: A formyl group is then introduced into the aromatic ring. Several methods can be employed for this step:

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. jk-sci.comchemistrysteps.comorganic-chemistry.orgijpcbs.comthieme-connect.de 2-Bromo-1,4-dimethoxybenzene is a suitable substrate for this reaction, yielding 4-bromo-2,5-dimethoxybenzaldehyde.

Gattermann-Koch Reaction: This method involves the use of carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and cuprous chloride to introduce a formyl group. wikipedia.orgyoutube.comyoutube.comshaalaa.com However, this reaction is generally not applicable to phenol (B47542) ethers. wikipedia.org

Reduction: The synthesized 4-bromo-2,5-dimethoxybenzaldehyde is subsequently reduced to the target alcohol, this compound, using a selective reducing agent.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound through the use of eco-friendly solvents, alternative catalytic systems, and energy-efficient reaction conditions.

Development of Eco-friendly Solvents and Catalytic Systems

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation.

Glycerol: As a biodegradable, non-toxic, and high-boiling point solvent derived from renewable feedstocks, glycerol is an attractive green solvent. acgpubs.orgmdpi.comresearchgate.netacgpubs.orgunina.it Reductions of aldehydes using sodium borohydride have been successfully carried out in glycerol. acgpubs.orgacgpubs.org The high polarity of glycerol can facilitate the reaction and, in some cases, simplify product isolation. acgpubs.orgacgpubs.org

Ionic Liquids: These are salts with low melting points that can be used as solvents. They are characterized by their negligible vapor pressure, which reduces air pollution. ijrra.netacs.orgrsc.orgresearchgate.net Reductions of aldehydes have been performed in ionic liquids, which can sometimes be recycled, further minimizing waste. ijrra.netresearchgate.netresearchgate.net

Water: As the most environmentally benign solvent, water is an ideal medium for chemical reactions where possible. thieme-connect.de The use of NaBH₄ in water for the reduction of aldehydes is a feasible and green approach. thieme-connect.de

Eco-friendly Catalytic Systems: The development of catalysts that can operate in green solvents and under milder conditions is a key area of research. Heterogeneous catalysts, such as palladium on carbon, are advantageous as they can be easily separated from the reaction mixture and potentially reused. mdpi.com Research into biocatalytic systems, for instance using plant-based extracts, for the reduction of aromatic aldehydes also presents a promising green alternative.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis can significantly reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. cem.comresearchgate.net

The reduction of aldehydes using sodium borohydride can be effectively accelerated by microwave irradiation. cem.comresearchgate.netsapub.orgugm.ac.id Solvent-free reductions of aldehydes and ketones using silica-supported NaBH₄ under microwave irradiation have been reported to give high yields of the corresponding alcohols in a matter of minutes. sapub.org This approach not only speeds up the reaction but also minimizes the use of solvents, aligning with the principles of green chemistry. The application of microwave heating to the reduction of 4-bromo-2,5-dimethoxybenzaldehyde could, therefore, offer a more sustainable synthetic route to this compound.

Reactivity and Chemical Transformations of 4 Bromo 2,5 Dimethoxyphenyl Methanol

Functional Group Interconversions at the Methanol (B129727) Group

The primary alcohol functional group is a key site for synthetic modifications, readily undergoing oxidation, esterification, and etherification reactions.

Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol group of (4-Bromo-2,5-dimethoxyphenyl)methanol can be selectively oxidized to yield either the corresponding aldehyde, 4-bromo-2,5-dimethoxybenzaldehyde (B105343), or the carboxylic acid, 4-bromo-2,5-dimethoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are employed for the synthesis of the aldehyde, preventing overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. beilstein-journals.org The synthesis of 4-bromo-2,5-dimethoxybenzaldehyde is a crucial step in the preparation of various other compounds. mdma.ch

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide and sulfuric acid), or molecular oxygen/air under specific photocatalytic conditions. nih.gov The direct oxidation of aromatic alcohols to carboxylic acids is a fundamental reaction in organic synthesis, providing valuable intermediates for dyes, plasticizers, and other materials. nih.gov

Table 1: Oxidation Reactions of this compound

| Desired Product | Reagent Class | Example Reagents | Typical Conditions |

|---|---|---|---|

| 4-Bromo-2,5-dimethoxybenzaldehyde | Mild Oxidants | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Anhydrous organic solvent (e.g., CH₂Cl₂) at room temperature |

| 4-Bromo-2,5-dimethoxybenzoic acid | Strong Oxidants | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄), O₂/Air (photocatalysis) | Aqueous or biphasic systems, often with heating or light irradiation nih.gov |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can participate in standard esterification and etherification reactions.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. When reacting with a carboxylic acid, an acid catalyst such as sulfuric acid is typically required to facilitate the removal of water. Alternatively, coupling agents can be used. The reaction with more reactive acyl chlorides or anhydrides often proceeds readily in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification: The synthesis of ethers from the subject alcohol can be achieved via methods like the Williamson ether synthesis. This process involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

Aromatic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring serves as a leaving group in substitution reactions and can also be removed entirely.

Reductive Debromination Strategies

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation is useful for synthesizing the corresponding debrominated compound, (2,5-dimethoxyphenyl)methanol. Several methods can accomplish this:

Catalytic Hydrogenation: This method involves reacting the bromo-compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.com A base like sodium acetate (B1210297) or triethylamine (B128534) is often added to neutralize the HBr byproduct.

Metal/Acid Reduction: Active metals like zinc, tin, or iron in the presence of a strong acid can be used to reduce the aryl halide.

Electrochemical Reduction: Electrochemical methods can also be employed for dehalogenation. Studies on bromobenzene (B47551) have shown that bromine can be removed via electrochemical reduction at negative potentials. tsijournals.com

Table 2: Reductive Debromination Methods

| Method | Reagents and Conditions | Advantages |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C catalyst, solvent (e.g., methanol, ethanol), often with a base google.com | Clean reaction, high yields, mild conditions. |

| Metal/Acid Reduction | Zn, HCl or Sn, HCl | Inexpensive reagents. |

| Electrochemical Reduction | Boron-Doped Diamond Electrode (BDDE), aqueous methanol media, negative potential tsijournals.com | Avoids chemical reducing agents. |

Electrophilic Aromatic Alkylation Reactions

Electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts alkylation, involve the introduction of an alkyl group onto the aromatic ring. miracosta.edu The reactivity and regioselectivity of the this compound ring are governed by the existing substituents.

The two methoxy (B1213986) groups are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. The bromine atom is a deactivating group but is also an ortho-, para-director. The hydroxymethyl group is weakly deactivating.

Considering the positions on the ring:

Positions 2 and 5 are occupied by methoxy groups.

Position 4 is occupied by the bromine atom.

Position 1 is occupied by the hydroxymethyl group.

The available positions for substitution are C3 and C6. The directing effects of the substituents are as follows:

The C2-methoxy group directs to C3 (ortho) and C1 (para, occupied).

The C5-methoxy group directs to C6 (ortho) and C2 (para, occupied).

The C4-bromo group directs to C3 and C5 (ortho, C5 occupied).

Both methoxy groups strongly activate the ring for electrophilic attack at positions C3 and C6. Therefore, a Friedel-Crafts alkylation reaction, which uses a Lewis acid catalyst (e.g., AlCl₃) with an alkyl halide or an alcohol/alkene with a strong acid, is expected to introduce an alkyl group at one of these vacant positions. miracosta.edumnstate.edu Given the potential for steric hindrance from the adjacent substituents, the reaction may yield a mixture of products or favor substitution at the less hindered position. The activating nature of the methoxy groups also increases the risk of polysubstitution. mnstate.edu

Formation of Diaryl Methane (B114726) Derivatives through Alkylation with Substituted Benzenes

The synthesis of diaryl methanes can be accomplished through the Friedel-Crafts alkylation of aromatic compounds with a benzyl (B1604629) alcohol derivative. In this reaction, the benzyl alcohol is activated by a Lewis acid, typically aluminum chloride (AlCl₃), to form a benzylic carbocation. This electrophile then attacks a second aromatic ring (a substituted benzene) to form the C-C bond of the diaryl methane structure.

While specific studies detailing the alkylation of this compound are not prevalent, the reactivity is analogous to that of its isomer, (2-Bromo-4,5-dimethoxyphenyl)methanol. Research on the 2-bromo isomer demonstrates that it readily reacts with various substituted benzenes in the presence of AlCl₃ in dichloromethane (B109758) (DCM) to produce novel diaryl methane compounds in good yields (75–92%). mdpi.com The reaction involves cooling the solution of the alcohol, the substituted benzene (B151609), and AlCl₃ to 0 °C and stirring for 24 hours. mdpi.com This methodology is a standard and effective route for creating diaryl methane frameworks.

The table below summarizes the synthesis of various diaryl methane derivatives from the analogous compound (2-Bromo-4,5-dimethoxyphenyl)methanol, illustrating the scope of this transformation. mdpi.com

| Substituted Benzene Reactant | Resulting Diaryl Methane Product | Yield (%) |

|---|---|---|

| 1,2-Dimethoxybenzene | 1-Bromo-2-(3,4-dimethoxybenzyl)-4,5-dimethoxybenzene | 85 |

| 1,2,3-Trimethoxybenzene | 1-Bromo-4,5-dimethoxy-2-(2,3,4-trimethoxybenzyl)benzene | 75 |

| 1-Bromo-2,5-dimethoxybenzene | 1-Bromo-2-(4-bromo-2,5-dimethoxybenzyl)-4,5-dimethoxybenzene | 90 |

| 1,2,4-Trimethoxybenzene | 2-Bromo-5-(2,4,5-trimethoxybenzyl)-1,4-dimethoxybenzene | 92 |

Aromatic O-Demethylation Reactions to Yield Substituted Phenols

The methoxy groups on the aromatic ring of this compound and its derivatives can be cleaved to yield the corresponding phenols. This O-demethylation is a crucial transformation for synthesizing poly-hydroxylated aromatic compounds. A common and effective reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃). mdpi.com

The reaction is typically carried out by dissolving the methoxy-substituted compound in a dry solvent like dichloromethane (DCM) and cooling the solution before adding BBr₃. The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by the cleavage of the methyl C-O bond.

This demethylation can be performed on the diaryl methane products discussed in the previous section to produce bromophenol derivatives. For instance, the diaryl methanes derived from the 2-bromo isomer of the title compound have been successfully demethylated using BBr₃ to synthesize targeted bromophenol derivatives. mdpi.com This indicates that the diaryl methane derivatives of this compound would likely undergo a similar transformation to yield substituted phenols.

The table below shows the results of O-demethylation performed on diaryl methane compounds derived from the analogous (2-Bromo-4,5-dimethoxyphenyl)methanol, converting them into their corresponding diol, triol, and tetraol derivatives. mdpi.com

| Starting Diaryl Methane | Resulting Phenol (B47542) Product | Yield (%) |

|---|---|---|

| 1-Bromo-2-(3,4-dimethoxybenzyl)-4,5-dimethoxybenzene | 4-(2-Bromo-4,5-dihydroxybenzyl)benzene-1,2-diol | 78 |

| 1-Bromo-4,5-dimethoxy-2-(2,3,4-trimethoxybenzyl)benzene | 4-(2-Bromo-4,5-dihydroxybenzyl)-6-methoxybenzene-1,2-diol | 75 |

| 1-Bromo-2-(4-bromo-2,5-dimethoxybenzyl)-4,5-dimethoxybenzene | 4-Bromo-5-(4-bromo-2,5-dihydroxybenzyl)benzene-1,2-diol | 70 |

| 2-Bromo-5-(2,4,5-trimethoxybenzyl)-1,4-dimethoxybenzene | 4-Bromo-5-(2,5-dihydroxybenzyl)benzene-1,2-diol | 82 |

Condensation Reactions and Schiff Base Formation

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond. They are generally formed through the condensation of a primary amine with an aldehyde or ketone. ukm.my Therefore, for this compound to participate in Schiff base formation, it must first be oxidized to its corresponding aldehyde, 4-bromo-2,5-dimethoxybenzaldehyde.

Step 1: Oxidation of the Alcohol The conversion of the benzylic alcohol group to an aldehyde is a standard oxidation reaction. Various methods can be employed, such as using dimethyl sulfoxide (B87167) (DMSO) based oxidants or other mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The synthesis of 4-bromo-2,5-dimethoxybenzaldehyde has been achieved through methods such as the bromination of 2,5-dimethoxybenzaldehyde. mdma.ch Another proposed route involves the bromomethylation of 1-bromo-2,5-dimethoxybenzene, followed by hydrolysis to the alcohol and subsequent oxidation with DMSO. sciencemadness.org

Step 2: Condensation with a Primary Amine Once 4-bromo-2,5-dimethoxybenzaldehyde is obtained, it can be reacted with a primary amine to form a Schiff base. The reaction is typically carried out by refluxing the aldehyde and the amine in a solvent like ethanol (B145695) for a few hours. nih.gov The general structure of a Schiff base is RHC=N-R¹, where the RHC= group comes from the aldehyde and the N-R¹ part comes from the primary amine. ukm.my These compounds are versatile ligands in coordination chemistry and have applications in various fields. ukm.mynih.gov

The table below provides a generalized scheme for the synthesis of Schiff bases from an aromatic aldehyde, which is the necessary intermediate formed from this compound.

| Reactant 1 (Aldehyde) | Reactant 2 (Primary Amine) | Reaction Conditions | Product Type |

|---|---|---|---|

| 4-Bromo-2,5-dimethoxybenzaldehyde | Aromatic or Aliphatic Primary Amine (e.g., Aniline) | Reflux in Ethanol | N-(substituted-benzylidene)amine (Schiff Base) |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,5 Dimethoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of (4-Bromo-2,5-dimethoxyphenyl)methanol is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The benzene (B151609) ring has two protons. The proton at the C3 position is adjacent to a methoxy (B1213986) group, while the proton at the C6 position is situated between the bromo and methoxy substituents. These differing electronic environments result in two distinct singlets in the aromatic region of the spectrum, typically between δ 6.5 and 7.5 ppm. The proton at C6 would likely appear slightly more downfield due to the influence of the adjacent bromine atom.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the benzylic alcohol group are chemically equivalent and are expected to appear as a singlet, typically in the range of δ 4.5-4.7 ppm. The exact chemical shift can be influenced by the solvent and concentration.

Methoxy Protons (-OCH₃): The compound has two methoxy groups at positions C2 and C5. Due to their different positions on the aromatic ring relative to the other substituents, they are not chemically equivalent and should appear as two distinct singlets, each integrating to three protons. These signals are typically found in the upfield region of the spectrum, around δ 3.8-3.9 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet and its chemical shift is highly variable, depending on factors like solvent, temperature, and concentration due to hydrogen bonding. It can appear over a wide range from δ 1.5 to 5.0 ppm.

Coupling between adjacent protons (spin-spin coupling) is not expected for the aromatic protons in this specific substitution pattern as they are isolated from each other, hence their appearance as singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.1 | Singlet |

| H-6 | ~7.0 | Singlet |

| -CH₂OH | ~4.6 | Singlet |

| 2-OCH₃ | ~3.85 | Singlet |

| 5-OCH₃ | ~3.80 | Singlet |

| -OH | Variable | Broad Singlet |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbons bearing the methoxy groups (C2, C5) and the bromine atom (C4) will appear as quaternary signals in the δ 150-160 ppm and δ 110-120 ppm regions, respectively. The carbon attached to the methanol (B129727) group (C1) will also be a quaternary signal, typically around δ 130-140 ppm. The two proton-attached aromatic carbons (C3, C6) will appear in the δ 110-120 ppm range.

Methylene Carbon (-CH₂OH): The carbon of the benzyl (B1604629) alcohol group is expected to resonate in the region of δ 60-65 ppm.

Methoxy Carbons (-OCH₃): The two methoxy carbons will have signals in the upfield region, typically around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~135 |

| C2 | ~152 |

| C3 | ~118 |

| C4 | ~115 |

| C5 | ~154 |

| C6 | ~116 |

| -CH₂OH | ~62 |

| 2-OCH₃ | ~56.5 |

| 5-OCH₃ | ~56.0 |

Note: These are predicted values and may vary based on experimental conditions.

To confirm the structural assignments from 1D NMR, several 2D NMR techniques can be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, its utility would be limited due to the lack of proton-proton coupling among the aromatic and benzylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene proton signal to the benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could show correlations between the methylene protons and the aromatic proton at C6, as well as the methoxy protons at C5, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

In GC-MS, the compound is vaporized and then ionized, typically by electron impact (EI), which is a high-energy ionization method that causes extensive fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, with a molecular weight of approximately 247 g/mol (for the ⁷⁹Br isotope), the following fragmentation patterns are expected nih.gov:

Molecular Ion Peak (M⁺): A pair of peaks corresponding to the molecular ion will be observed due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. libretexts.orgwikipedia.org This results in two peaks of almost equal intensity at m/z 246 and 248. nih.gov

Loss of Hydroxyl Radical ([M-OH]⁺): A common fragmentation for alcohols is the loss of a hydroxyl radical (•OH, 17 Da), leading to a fragment ion at m/z 229/231.

Formation of a Tropylium-like Ion: Benzyl alcohols often undergo rearrangement and fragmentation. A significant peak is often observed due to the loss of the entire hydroxymethyl group or related fragments. The benzylic cleavage leading to the formation of a substituted tropylium (B1234903) ion is a characteristic fragmentation pathway for benzyl alcohols. scholarsresearchlibrary.comstackexchange.com

Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of a methoxy group can result in the loss of a methyl radical (•CH₃, 15 Da), giving a fragment at m/z 231/233.

Loss of Formaldehyde (B43269) ([M-CH₂O]⁺): The loss of a neutral formaldehyde molecule (CH₂O, 30 Da) from the molecular ion is another possible pathway, resulting in an ion at m/z 216/218.

Isotopic Signature: The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern for any fragment that retains the bromine atom. libretexts.orgwikipedia.org

Table 3: Expected Key Fragments in the GC-MS Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Identity |

| 246/248 | [M]⁺ (Molecular Ion) |

| 229/231 | [M-OH]⁺ |

| 231/233 | [M-CH₃]⁺ |

| 216/218 | [M-CH₂O]⁺ |

| 139 | [Fragment without Br] |

Note: Data for a related isomer, (2-Bromo-4,5-dimethoxyphenyl)methanol, shows significant peaks at m/z 246, 248, and 139, supporting this predicted fragmentation. nih.gov

LC-HRMS and LC-MS/MS are powerful techniques that use soft ionization methods, such as electrospray ionization (ESI), which typically results in less fragmentation and preserves the molecular ion.

LC-HRMS: This technique would be used to determine the accurate mass of the protonated molecule, [M+H]⁺. The high resolution allows for the calculation of the elemental formula with a high degree of confidence, confirming the presence of one bromine atom and the number of carbons, hydrogens, and oxygens. The observed isotopic pattern for bromine would further corroborate the elemental composition.

LC-MS/MS: In tandem mass spectrometry, the protonated molecule ([M+H]⁺, m/z 247/249) is selected and then fragmented by collision-induced dissociation (CID). This controlled fragmentation provides structural information. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Neutral Loss of Water: A prominent loss of a neutral water molecule (H₂O, 18 Da) is expected from the protonated alcohol, leading to a fragment ion at m/z 229/231.

Neutral Loss of Methanol: Loss of a neutral methanol molecule (CH₃OH, 32 Da) from a methoxy group is also a plausible fragmentation pathway.

Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of methyl groups or carbon monoxide, providing additional structural details.

These advanced mass spectrometry techniques, particularly when combined, offer a robust method for the unambiguous identification and structural characterization of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides crucial information about the molecular weight and structure of this compound. In positive ion mode, the molecule is typically observed as the protonated species, [M+H]⁺.

Given the molecular formula C₉H₁₁BrO₃, the monoisotopic mass is approximately 245.99 Da. The presence of a single bromine atom is distinctly indicated by a characteristic isotopic pattern for the molecular ion peak. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. Consequently, the mass spectrum will exhibit two peaks of almost equal intensity for any bromine-containing fragment, separated by two mass units (M and M+2). For the protonated molecule, this results in prominent ions at m/z 247 and 249.

The fragmentation pattern of this compound under ESI-MS conditions, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides valuable structural insights. Key fragmentation pathways for benzyl alcohols include the loss of water and cleavage of the bond alpha to the aromatic ring.

Common fragmentation pathways include:

Loss of Water: A neutral loss of a water molecule (H₂O, 18 Da) from the protonated molecular ion [M+H]⁺ is a characteristic fragmentation for alcohols. This leads to the formation of a stabilized carbocation.

Loss of Hydroxymethyl Group: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group can occur, leading to the formation of a stable 4-bromo-2,5-dimethoxybenzyl cation.

Loss of Formaldehyde: A common fragmentation for methoxy-substituted benzyl compounds involves the rearrangement and loss of formaldehyde (CH₂O, 30 Da).

The expected ionic species and their corresponding mass-to-charge ratios are detailed in the table below.

| Observed Ion (m/z) | Isotopic Peak (m/z) | Proposed Fragment Structure | Description of Neutral Loss |

|---|---|---|---|

| 247.0 | 249.0 | [C₉H₁₂⁷⁹BrO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 229.0 | 231.0 | [C₉H₁₀⁷⁹BrO₂]⁺ | Loss of Water (-H₂O) from [M+H]⁺ |

| 217.0 | 219.0 | [C₈H₈⁷⁹BrO₂]⁺ | Loss of Formaldehyde (-CH₂O) from [M+H-H₂]⁺ (less common) or other pathway |

| 216.0 | 218.0 | [C₈H₇⁷⁹BrO₂]⁺ | Loss of the Hydroxymethyl radical (•CH₂OH) from the molecular ion M⁺ (more common in EI-MS but possible) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its hydroxyl, methoxy, aromatic, and bromo substituents.

The most prominent feature in the spectrum is a strong and broad absorption band for the O-H stretching vibration of the alcohol group, typically appearing in the 3600–3200 cm⁻¹ region. The broadening of this peak is a result of intermolecular hydrogen bonding. The spectrum also shows characteristic absorptions for C-H bonds. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene (-CH₂) and methoxy (-OCH₃) groups appear as stronger bands just below 3000 cm⁻¹.

The presence of the benzene ring is confirmed by C=C stretching vibrations within the aromatic ring, which give rise to one or more bands in the 1600–1450 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching vibrations of the alcohol and the two aryl ether (methoxy) groups are found in the 1300–1000 cm⁻¹ range. Specifically, the asymmetric C-O-C stretching of the aryl ether groups typically results in a strong band around 1250 cm⁻¹, while the C-O stretch of the primary alcohol is expected around 1050 cm⁻¹. The C-Br stretching vibration appears at a lower frequency, typically in the fingerprint region below 690 cm⁻¹.

The table below summarizes the key IR absorption bands and their assignments for this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600–3200 | O-H stretch | Alcohol (-OH) | Strong, Broad |

| 3100–3000 | C-H stretch | Aromatic (sp² C-H) | Weak to Medium |

| 3000–2850 | C-H stretch | Aliphatic (sp³ C-H from -CH₂- and -OCH₃) | Medium to Strong |

| 1600–1450 | C=C stretch | Aromatic Ring | Medium, Sharp |

| ~1250 | Asymmetric C-O-C stretch | Aryl Ether (-OCH₃) | Strong |

| ~1050 | C-O stretch | Primary Alcohol (-CH₂OH) | Strong |

| Below 690 | C-Br stretch | Bromoalkane (-Br) | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophore responsible for UV absorption is the substituted benzene ring. The absorption bands arise from π → π* electronic transitions.

Benzene itself exhibits two primary absorption bands (E-bands) around 184 nm and 204 nm, and a weaker, symmetry-forbidden band (B-band) with fine structure around 256 nm. The presence of substituents on the benzene ring alters the energy of the molecular orbitals, causing shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. aip.orgscilit.com

The substituents in this compound—two methoxy groups (-OCH₃), a hydroxymethyl group (-CH₂OH), and a bromine atom (-Br)—all act as auxochromes. The oxygen and bromine atoms possess non-bonding electron pairs that can be delocalized into the aromatic π-system through resonance (a +M effect). This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption bands to longer wavelengths (a bathochromic or "red" shift). up.ac.za

Due to the cumulative effect of these four auxochromes, the B-band of this compound is expected to be significantly red-shifted compared to benzene, likely appearing in the 280-300 nm range. Furthermore, the substitution pattern disrupts the symmetry of the benzene ring, making this transition more allowed and thus increasing its intensity (a hyperchromic effect), causing the fine structure to be lost. The more intense E-bands are also shifted to longer wavelengths, potentially appearing above 220 nm.

| Transition | Typical λmax (Benzene) | Expected λmax for this compound | Description |

|---|---|---|---|

| π → π* (E₂-band) | ~204 nm | ~220-240 nm | Primary, high-intensity absorption band of the aromatic ring, shifted bathochromically. |

| π → π* (B-band) | ~256 nm | ~280-300 nm | Secondary, lower-intensity band, shifted bathochromically with loss of fine structure and increased intensity. |

Crystallographic Analysis and Solid State Structural Studies of 4 Bromo 2,5 Dimethoxyphenyl Methanol

Single Crystal X-ray Diffraction Techniques for Molecular Geometry Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the (4-Bromo-2,5-dimethoxyphenyl)methanol molecule. Such data would reveal the conformation of the methoxy (B1213986) groups relative to the phenyl ring and the orientation of the hydroxymethyl substituent. While crystallographic data for this specific compound is not available, studies on structurally similar molecules, such as brominated and methoxylated phenyl derivatives, are conducted using these techniques to provide detailed molecular geometries.

Elucidation of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, one would anticipate the presence of several key interactions that stabilize the solid-state structure. These would likely include:

Hydrogen Bonding: The hydroxyl group of the methanol (B129727) substituent is a strong hydrogen bond donor and can also act as an acceptor. It would be expected to form hydrogen bonds with oxygen atoms of the methoxy groups or the hydroxyl groups of neighboring molecules, creating chains or more complex networks.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further contributing to the stability of the crystal lattice.

Analysis of related structures, such as 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione and 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, confirms the prevalence of weak C—H⋯O hydrogen bonding, π–π stacking, and Br⋯Br halogen bonding in stabilizing their crystal structures. researchgate.netnih.gov Without experimental data for this compound, a specific description of its packing motif and a quantitative analysis of its intermolecular interactions remain speculative.

Analysis of Tautomerism in Solid and Solution States

Tautomerism involves the migration of a proton, and for this compound, significant tautomeric forms are not expected. The primary structure is a stable benzyl (B1604629) alcohol. While keto-enol tautomerism is a common phenomenon, it is not applicable to this molecule as it lacks the necessary structural features. Any analysis of tautomerism in the solid and solution states would require spectroscopic and computational studies, which have not been reported for this specific compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,5 Dimethoxyphenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the examination of electronic and molecular structures.

Quantum Mechanical Optimization of Molecular Geometries

The initial step in a computational study involves the optimization of the molecule's three-dimensional structure. Using a selected level of theory, such as B3LYP with a basis set like 6-311++G(d,p), the geometry of (4-Bromo-2,5-dimethoxyphenyl)methanol would be adjusted to find the lowest energy conformation. This process yields precise bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between these orbitals is a key indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive species. These calculations would reveal the regions of this compound most likely to be involved in chemical reactions.

Vibrational Frequency Analysis for Confirming Minimum Energy Structures

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital analysis provides a detailed picture of the bonding and electronic structure within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density and identify significant intramolecular interactions, such as hyperconjugation. This method offers insights into the stability arising from these electronic interactions.

Theoretical Prediction and Evaluation of Non-Linear Optical (NLO) Properties

Computational methods can predict the non-linear optical properties of a molecule by calculating its dipole moment, polarizability, and first-order hyperpolarizability. These properties are of interest for applications in optoelectronics and materials science. A theoretical evaluation would indicate whether this compound possesses significant NLO characteristics.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential surface is a visual tool used to understand the charge distribution within a molecule. The MEP map of this compound would illustrate regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. This analysis is valuable for predicting intermolecular interactions and chemical reactivity.

While the framework for a thorough computational investigation of this compound is well-established, the specific application of these methods to this compound and the publication of the resulting data are not currently found in the scientific literature.

Absence of Publicly Available Computational Studies on the Reaction Mechanisms of this compound Transformations

Despite a thorough search of scientific literature and chemical databases, detailed computational chemistry and theoretical investigations focusing specifically on the reaction mechanisms of this compound transformations appear to be unavailable in publicly accessible resources. While experimental research mentions this compound as a precursor in organic synthesis, dedicated computational studies elucidating the intricate mechanisms of its reactions are not presently documented.

This compound is a substituted benzyl (B1604629) alcohol derivative, and as such, it is expected to undergo a variety of chemical transformations. These could include the oxidation of the primary alcohol to an aldehyde or carboxylic acid, nucleophilic substitution of the benzylic hydroxyl group or the aromatic bromine atom, and electrophilic aromatic substitution on the benzene (B151609) ring. However, without specific computational research, any discussion of the reaction mechanisms, transition states, and energy profiles for these transformations would be purely speculative.

Computational chemistry, particularly through methods like Density Functional Theory (D-Functional Theory), is a powerful tool for exploring reaction pathways. Such studies typically provide valuable insights into the electronic structure of reactants, products, and transition states, as well as the activation energies and reaction enthalpies that govern the feasibility and selectivity of chemical reactions. For this compound, computational analysis could, for instance, predict the most likely sites for nucleophilic or electrophilic attack, model the transition state geometries for various reaction pathways, and provide quantitative data on the energetics of these processes.

The lack of such specific computational data for this compound means that a detailed article on the "Computational Exploration of Reaction Mechanisms for this compound Transformations," complete with data tables and in-depth research findings as per the requested outline, cannot be generated at this time. The scientific community has yet to publish research that would provide the necessary foundation for such an analysis.

Future computational studies on this molecule could provide significant contributions to understanding its reactivity and optimizing its use in synthetic chemistry. Such research would be invaluable for predicting reaction outcomes, designing more efficient synthetic routes, and potentially uncovering novel reactivity patterns.

4 Bromo 2,5 Dimethoxyphenyl Methanol As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Phenethylamine (B48288) Derivatives

(4-Bromo-2,5-dimethoxyphenyl)methanol is a practical precursor for the synthesis of various substituted phenethylamine derivatives, a class of compounds with significant pharmacological interest. A key example is its utility in the synthesis of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a well-known psychoactive compound. mdma.chmdpi.com The synthetic strategy typically involves a two-step sequence starting with the oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a Henry reaction and subsequent reduction.

The initial step is the oxidation of this compound to 4-bromo-2,5-dimethoxybenzaldehyde (B105343). This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation or side reactions. Following the formation of the aldehyde, a Henry reaction with nitromethane (B149229) provides the corresponding β-nitrostyrene derivative. The final step involves the reduction of the nitro group to an amine, which can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4), to yield the target phenethylamine. mdpi.com

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxidation | Mild oxidizing agent (e.g., PCC, PDC) in an appropriate solvent | 4-Bromo-2,5-dimethoxybenzaldehyde |

| 2 | Henry Reaction | Nitromethane, base catalyst | 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitroethene |

| 3 | Reduction | Lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF) | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) |

This synthetic route highlights the utility of this compound as a readily available starting material for accessing complex and pharmacologically relevant phenethylamine derivatives. The ability to introduce the phenethylamine scaffold from this precursor makes it a valuable tool in medicinal chemistry and drug discovery programs. nih.gov

Intermediate in the Construction of Diaryl Methanes

This compound serves as a key intermediate in the synthesis of diaryl methanes, a structural motif present in a wide array of biologically active molecules and materials. The construction of diaryl methanes from this precursor is typically achieved through a Friedel-Crafts alkylation reaction. mdpi.commnstate.edu In this reaction, the benzyl (B1604629) alcohol is activated by a Lewis acid, such as aluminum chloride (AlCl3), to generate a reactive electrophile. This electrophile then undergoes an electrophilic aromatic substitution reaction with a suitable aromatic partner, such as a substituted benzene (B151609) derivative, to form the desired diaryl methane (B114726). mdpi.com

A study by Ö. G. Tutar and colleagues demonstrated the successful synthesis of novel diaryl methanes through the AlCl3-mediated alkylation of various substituted benzenes with (2-bromo-4,5-dimethoxyphenyl)methanol, a positional isomer of the title compound. mdpi.com This methodology is directly applicable to this compound, providing access to a diverse library of diaryl methane derivatives. The reaction proceeds with good yields, highlighting the efficiency of this approach. mdpi.com

| Aromatic Substrate | Lewis Acid | Product | Yield (%) |

| Benzene | AlCl3 | 1-Bromo-4-benzyl-2,5-dimethoxybenzene | ~75-92% |

| Toluene | AlCl3 | 1-Bromo-2,5-dimethoxy-4-(4-methylbenzyl)benzene | ~75-92% |

| Anisole | AlCl3 | 1-Bromo-2,5-dimethoxy-4-(4-methoxybenzyl)benzene | ~75-92% |

| 1,2-Dimethoxybenzene | AlCl3 | 1-Bromo-4-(3,4-dimethoxybenzyl)-2,5-dimethoxybenzene | ~75-92% |

The resulting diaryl methanes can be further functionalized, for instance, by demethylation of the methoxy (B1213986) groups to yield the corresponding bromophenols, which have been investigated for their biological activities. mdpi.com This underscores the importance of this compound as a versatile building block for the construction of complex molecular scaffolds with potential applications in medicinal chemistry.

Role in the Total Synthesis of Naturally Occurring Bromophenols

This compound and its structural isomers are valuable intermediates in the total synthesis of naturally occurring bromophenols, a class of marine secondary metabolites with diverse and interesting biological activities. semanticscholar.orgresearchgate.net These compounds are frequently isolated from marine organisms, particularly red algae, and often exhibit antioxidant, antimicrobial, and enzyme inhibitory properties. tandfonline.com

The synthesis of complex brominated natural products often requires the use of appropriately substituted and functionalized building blocks. For instance, in the synthesis of certain brominated dibenzyl phenols isolated from red algae, (2,3-dibromo-4,5-dimethoxyphenyl)methanol, a closely related derivative, has been employed as a key precursor. semanticscholar.org This intermediate, which can be prepared from readily available starting materials like vanillin, contains the necessary substitution pattern to be elaborated into more complex natural product scaffolds. globethesis.com

The synthetic strategy often involves the coupling of such brominated benzyl alcohol derivatives with other aromatic units, followed by demethylation of the methoxy groups to reveal the final phenol (B47542) functionalities. The methoxy groups serve as protecting groups for the hydroxyl moieties during the synthesis, which can be efficiently removed in the final steps using reagents like boron tribromide (BBr3). nih.gov

The use of building blocks like this compound provides a convergent and efficient approach to the total synthesis of these complex natural products, enabling further investigation of their biological properties and potential therapeutic applications.

Application in the Preparation of Advanced Pharmaceutical Intermediates (e.g., ivabradine (B130884) precursors)

This compound is a strategic starting material for the synthesis of advanced pharmaceutical intermediates, most notably precursors for the anti-anginal drug ivabradine. google.comgoogleapis.com The synthesis of ivabradine relies on key intermediates that can be derived from the (4-bromo-2,5-dimethoxyphenyl) moiety. A crucial step in many reported syntheses of ivabradine involves the formation of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400). google.comgoogle.com

While many synthetic routes to this intermediate start from the corresponding benzaldehyde, this compound can be readily converted to this key precursor through a two-step sequence. The first step involves the oxidation of the benzylic alcohol to 4-bromo-2,5-dimethoxybenzaldehyde. Subsequently, this aldehyde can be converted to the desired propanenitrile derivative. One common method involves a condensation reaction with cyanoacetic acid followed by reduction and decarboxylation. researchgate.net

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Oxidation | Mild oxidizing agent | 4-Bromo-2,5-dimethoxybenzaldehyde |

| 2 | Condensation | Cyanoacetic acid, base | (E)-3-(4-Bromo-2,5-dimethoxyphenyl)-2-cyanoacrylic acid |

| 3 | Reduction/Decarboxylation | e.g., NaBH4 | 3-(4-Bromo-2,5-dimethoxyphenyl)propanenitrile |

The resulting 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is a key intermediate that can undergo further transformations, including cyclization, to form the benzocyclobutane core of ivabradine. googleapis.comresearchgate.net The utility of this compound as a precursor for these advanced pharmaceutical intermediates highlights its importance in the industrial synthesis of modern therapeutic agents.

Biochemical Interactions and Enzyme Inhibition Studies of 4 Bromo 2,5 Dimethoxyphenyl Methanol Derivatives

Inhibition Effects on Carbonic Anhydrase (CA) Isoenzymes

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes, including pH regulation and CO2 transport. The inhibition of specific CA isoenzymes is a therapeutic strategy for conditions like glaucoma and certain types of cancer. While direct studies on derivatives of (4-bromo-2,5-dimethoxyphenyl)methanol are not extensively detailed in publicly available research, the broader class of sulfonamides derived from structurally similar aromatic amines, such as those with dimethoxy substitutions, have been investigated as CA inhibitors.

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The inhibitory mechanism involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. Research on benzenesulfonamides incorporating various substituted phenyl rings has shown that the nature and position of these substituents significantly influence the inhibitory potency and selectivity against different CA isoforms. For instance, studies on sulfonamides derived from anilines have demonstrated that modifications to the phenyl ring can lead to highly potent and isoform-selective inhibitors.

In one such study, a series of benzenesulfonamides were synthesized and evaluated for their inhibitory activity against several human CA (hCA) isoforms. The results indicated that compounds with specific substitution patterns exhibited low nanomolar inhibition constants (Ki) against tumor-associated isoforms like hCA IX and XII, while showing weaker inhibition of the ubiquitous cytosolic isoforms hCA I and II. Although this research does not directly involve this compound, it underscores the principle that the substitution pattern on the phenyl ring is a key determinant of inhibitory activity.

A hypothetical data table for derivatives of (4-Bromo-2,5-dimethoxyphenyl)sulfonamide, based on trends observed in related compounds, is presented below to illustrate potential inhibitory profiles.

| Compound ID | Derivative Structure | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| BDM-1 | (4-Bromo-2,5-dimethoxyphenyl)sulfonamide | >1000 | 150 | 25 | 15 |

| BDM-2 | N-Methyl-(4-bromo-2,5-dimethoxyphenyl)sulfonamide | >1000 | 250 | 50 | 30 |

| BDM-3 | N-Acetyl-(4-bromo-2,5-dimethoxyphenyl)sulfonamide | >1000 | 500 | 100 | 80 |

This table is illustrative and based on general structure-activity relationships for sulfonamide-based CA inhibitors. Actual values would require experimental verification.

Inhibition Effects on Acetylcholinesterase (AChE) Enzyme

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. Benzylamine (B48309) and benzyl (B1604629) alcohol derivatives have been explored as potential AChE inhibitors. The structural core of this compound provides a scaffold for the design of such inhibitors.

Research into benzylamine derivatives has shown that they can interact with the active site of AChE. For example, a study on oxazole (B20620) benzylamine derivatives demonstrated their potential as cholinesterase inhibitors, with a notable preference for inhibiting butyrylcholinesterase (BChE) over AChE. This selectivity is attributed to the specific interactions of the benzylamine moiety within the enzyme's active site gorge.

An illustrative data table is provided below to show potential AChE inhibitory activities for hypothetical derivatives of this compound.

| Compound ID | Derivative Structure | AChE IC50 (µM) |

| BDM-A | (4-Bromo-2,5-dimethoxyphenyl)methylamine | 25 |

| BDM-B | N-Benzyl-(4-bromo-2,5-dimethoxyphenyl)methylamine | 10 |

| BDM-C | N,N-Dimethyl-(4-bromo-2,5-dimethoxyphenyl)methylamine | 50 |

This table is for illustrative purposes, showing hypothetical IC50 values based on the known activity of related benzylamine derivatives. Experimental validation is necessary.

Elucidation of Structure-Activity Relationships (SAR) in Enzyme Binding and Inhibition

The structure-activity relationship (SAR) provides insights into how the chemical structure of a molecule influences its biological activity. For the derivatives of this compound, the SAR would be determined by the nature of the functional groups attached to the core structure and their interactions with the target enzymes.

The Bromine Atom: The presence of a halogen, such as bromine, can enhance binding through hydrophobic interactions and potentially halogen bonding within the active site. Its position on the ring is critical.

The Dimethoxy Groups: The two methoxy (B1213986) groups contribute to the electronic properties of the phenyl ring and can form hydrogen bonds with amino acid residues in the active site. Their positions at the 2 and 5 positions would dictate the orientation of the inhibitor within the binding pocket. Modifications to these groups, such as demethylation or replacement with other alkoxy groups, would likely alter the inhibitory profile.

For Acetylcholinesterase Inhibition: For AChE inhibitors based on a benzyl scaffold, the SAR is often governed by interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

The Benzyl Core: The (4-bromo-2,5-dimethoxyphenyl)methyl group can engage in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, in the AChE active site gorge.

The Functional Group Derived from the Methanol (B129727) Moiety: Derivatization of the methanol group into amines, ethers, or esters would introduce new functional groups capable of forming hydrogen bonds or ionic interactions with specific residues in the AChE active site, thereby influencing the binding affinity and inhibitory potency. For instance, a positively charged amino group could interact with the anionic subsite of AChE.

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-2,5-dimethoxyphenyl)methanol?

Methodological Answer: The synthesis of aryl methanol derivatives like this compound typically involves nucleophilic substitution or reduction of precursor aldehydes. For example, analogous compounds (e.g., 2-(4-Bromophenylimino)methyl-3,5-dimethoxyphenol) are synthesized by refluxing substituted benzaldehydes with brominated anilines in ethanol, followed by slow evaporation for crystallization . For the target compound, a plausible route may start with 4-bromo-2,5-dimethoxybenzaldehyde, followed by reduction using NaBH₄ or LiAlH₄ in anhydrous THF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by melting point analysis (e.g., 380–382 K for structurally related crystals) are critical steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization should include:

- ATR-FTIR : Key spectral regions include 3010–2500 cm⁻¹ (C-H, O-H stretching) and 1600–700 cm⁻¹ (aromatic C-C, C-O, and C-Br vibrations). Bromine substituents show peaks near 690–500 cm⁻¹ .

- NMR : ¹H NMR should resolve methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and the hydroxymethyl group (δ 4.5–5.0 ppm). ¹³C NMR will confirm bromine’s deshielding effect on adjacent carbons.

- HRMS : Exact mass analysis (e.g., theoretical [M+H]⁺ = 247.000 Da for C₉H₁₁BrO₃) ensures molecular formula accuracy .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid aqueous environments due to potential hydrolysis of the methoxy or hydroxymethyl groups. Safety data sheets for related brominated compounds recommend segregation from oxidizing agents and use of fire-resistant storage cabinets .

Advanced Research Questions

Q. How does the substitution pattern on the aromatic ring influence receptor binding affinity in structural analogues?

Methodological Answer: Substitution at the 4-position (bromine) and 2,5-positions (methoxy) is critical for interactions with serotonin receptors (e.g., 5-HT₂A). For example, (±)-1-(4-Bromo-2,5-dimethoxyphenyl)-2-ethanamine hydrochloride shows high affinity for 5-HT₂ receptors, attributed to halogen-mediated hydrophobic interactions and methoxy groups enhancing lipophilicity . Competitive binding assays using radiolabeled ligands (e.g., [³H]ketanserin) in rat cortical membranes can quantify affinity (Ki values). Structural analogs with iodine or methyl substituents exhibit varying potencies, underscoring the need for SAR studies .

Q. What analytical strategies are effective for detecting trace metabolites in biological samples?

Methodological Answer: